molecular formula C26H19N5O2S B2456759 5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1022117-07-2

5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2456759
CAS No.: 1022117-07-2
M. Wt: 465.53
InChI Key: XLCHXLRJRNTOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one is a useful research compound. Its molecular formula is C26H19N5O2S and its molecular weight is 465.53. The purity is usually 95%.
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Mechanism of Action

Target of Action

CCG-28553, also known as 5-[({6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-3-one, primarily targets the RhoA transcriptional signaling pathway . The RhoA pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .

Mode of Action

CCG-28553 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A/MAL/MKL1) , a key player in the RhoA pathway . This inhibition occurs downstream of Rho, blocking SRE.L-driven transcription stimulated by various activators . The compound specifically binds to the N-terminal basic domain (NB) of MRTF-A, which acts as a functional nuclear localization signal (NLS) of MRTF-A .

Biochemical Pathways

The RhoA pathway, affected by CCG-28553, is involved in the regulation of the actin cytoskeleton in cells, influencing cell morphology, migration, and cell cycle progression. By inhibiting the nuclear accumulation of MRTF-A, CCG-28553 disrupts the normal functioning of this pathway, leading to downstream effects that can influence cell behavior .

Result of Action

CCG-28553 has shown promising results in inhibiting the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . It also selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . Furthermore, it has been found to inhibit Rho-dependent invasion by PC-3 prostate cancer cells .

Properties

IUPAC Name

5-[(6-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2-phenyl-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N5O2S/c1-16-8-7-13-21-27-18(14-22(32)30(16)21)15-34-26-28-20-12-6-5-11-19(20)24-29-23(25(33)31(24)26)17-9-3-2-4-10-17/h2-14,23H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLCHXLRJRNTOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CC(=O)N12)CSC3=NC4=CC=CC=C4C5=NC(C(=O)N53)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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